2-Bromobiphenyl

Catalog No.
S749006
CAS No.
2052-07-5
M.F
C12H9Br
M. Wt
233.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromobiphenyl

CAS Number

2052-07-5

Product Name

2-Bromobiphenyl

IUPAC Name

1-bromo-2-phenylbenzene

Molecular Formula

C12H9Br

Molecular Weight

233.1 g/mol

InChI

InChI=1S/C12H9Br/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H

InChI Key

KTADSLDAUJLZGL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=CC=C2Br

Solubility

Insoluble (NTP, 1992)

Synonyms

2-Bromo-biphenyl; 1-Bromo-2-phenylbenzene; 2-Biphenyl bromide; 2-Biphenylyl bromide; 2-Bromo-1,1’-biphenyl; 2-Bromobiphenyl; 2-Phenylbromobenzene; NSC 67353; PBB 1; m-Biphenyl Bromide; o-Bromobiphenyl

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2Br

Intermediate in Organic Synthesis

One primary application of 2-bromobiphenyl is as an intermediate in organic synthesis. Its reactive bromine atom allows it to participate in various substitution reactions, enabling the creation of more complex molecules. For instance, research describes its use in the synthesis of a novel trispirocyclic hydrocarbon, a specific type of organic molecule with unique structural features [1].

Source

[1] Y. Zhang, S. Hu, Y. Liu, J. Huang, & X. Li, (2016). Facile synthesis of a novel trispirocyclic hydrocarbon with three 9-fluorene moieties around the core of truxene. RSC Advances, 6(103), 100222-100227.

2-Bromobiphenyl is an aromatic compound with the molecular formula C₁₂H₉Br and a molecular weight of approximately 233.11 g/mol. It appears as a colorless liquid at room temperature, with a melting point of 1.5-2 °C and a boiling point of 297-298 °C. The compound has a density of 1.352 g/mL at 25 °C and is known for its stability, although it is not compatible with strong oxidizing agents . The structure consists of two phenyl rings connected by a single bond, with a bromine atom substituted at the second position of one of the rings.

  • Specific hazard information on 2-Bromobiphenyl is limited in publicly available scientific databases. However, brominated biphenyls as a class can be toxic []. Always handle unknown chemicals with caution and consult with a qualified professional for specific safety guidelines.
, particularly those involving palladium-catalyzed cross-coupling methods. For instance, it can react with alkynes to produce phenanthrenes through a process that likely involves the insertion of an aryl bond into the alkyne . Additionally, it serves as an important intermediate in synthesizing other compounds, such as 2,2'-dibromo-9,9'-spirobifluorene and phenanthrene derivatives .

Several synthesis methods for 2-bromobiphenyl exist:

  • Bromination of Biphenyl: This method involves the direct bromination of biphenyl using bromine or N-bromosuccinimide in the presence of a catalyst.
  • Metalation Reaction: A more complex synthesis involves metalation with n-butyllithium followed by functionalization with long-chain compounds like 1,4-dibromobutane .
  • Cross-Coupling Reactions: Utilizing palladium catalysts allows for the coupling of aryl halides with various nucleophiles to form biphenyl derivatives .

2-Bromobiphenyl is utilized in various applications:

  • Intermediate in Organic Synthesis: It is crucial for synthesizing more complex organic molecules.
  • Reference Compound: Used in studies investigating solid-phase microextraction efficiencies .
  • Material Science: It serves as a precursor for producing polymeric materials and ionomers .

Interaction studies involving 2-bromobiphenyl often focus on its reactivity with other chemical species rather than biological interactions. For example, it has been studied in the context of solid-phase microextraction to evaluate how effectively it can be extracted from different matrices . Additionally, its reactivity in palladium-catalyzed reactions highlights its role in forming new carbon-carbon bonds.

Several compounds share structural similarities with 2-bromobiphenyl:

Compound NameMolecular FormulaKey Characteristics
BiphenylC₁₂H₁₀Parent compound without bromine
4-BromobiphenylC₁₂H₉BrBromine at the para position
2,2'-DibromobiphenylC₁₂H₈Br₂Two bromine atoms at both ortho positions
Brominated PhenanthreneC₁₂H₉BrDerived from phenanthrene structures

Uniqueness of 2-Bromobiphenyl: Unlike its analogs, 2-bromobiphenyl's unique position of bromination allows it to participate in specific reactions that are not possible for other similar compounds. Its applications as an intermediate in organic synthesis further distinguish it within this group.

Physical Description

2-bromobiphenyl is a clear liquid. Insoluble in water. (NTP, 1992)

XLogP3

4.6

Boiling Point

565 to 568 °F at 760 mm Hg (NTP, 1992)
297.0 °C

Density

1.2175 (NTP, 1992)

LogP

4.59 (LogP)

Melting Point

34.7 to 35.6 °F (NTP, 1992)
1.5 °C

UNII

GXS4234YXD

GHS Hazard Statements

Aggregated GHS information provided by 31 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 31 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 29 of 31 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H410 (89.66%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

2052-07-5

Wikipedia

2-bromobiphenyl

General Manufacturing Information

1,1'-Biphenyl, 2-bromo-: ACTIVE
S - indicates a substance that is identified in a final Significant New Use Rule.

Dates

Modify: 2023-08-15

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